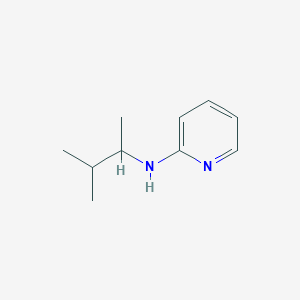
N-(3-methylbutan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylbutan-2-yl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
N-(3-methylbutan-2-yl)pyridin-2-amine is primarily recognized for its potential in drug discovery . Its structure allows it to act as a scaffold for synthesizing novel drug candidates targeting various diseases, including neurodegenerative disorders and inflammatory conditions. The compound's ability to interact with biological targets such as receptors and enzymes involved in neurotransmission is under investigation, highlighting its therapeutic potential.
Case Studies in Drug Development
- Neurotransmitter Modulation : Initial studies suggest that this compound may influence neurotransmitter pathways. Research is ongoing to elucidate its mechanism of action and potential efficacy in treating neurological disorders.
- Anti-inflammatory Properties : There are indications that this compound could modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications. Further research is necessary to confirm these effects and understand the underlying mechanisms.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique amine functionality. It can be used to create various derivatives that may exhibit enhanced biological activities or novel properties. The synthesis typically involves multi-step reactions, which can lead to the formation of more complex molecules .
Research on the interaction of this compound with various biological targets has been initiated. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and therapeutic applications. Studies focus on its binding affinity with specific receptors, which can provide insights into its potential use as a drug candidate .
Toxicological Studies
As part of the drug development process, toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that it has a favorable safety margin, but comprehensive toxicological evaluations are necessary to establish its viability as a therapeutic agent.
Properties
CAS No. |
111098-37-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12) |
InChI Key |
QJNLADYTFCDDJH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)NC1=CC=CC=N1 |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=N1 |
Synonyms |
N-(1,2-Dimethylpropyl)-2-pyridinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















